6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
Description
Properties
IUPAC Name |
6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUXCCMPCVLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198153-91-1 | |
| Record name | 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Routes
The synthesis of 6-methyl-1H,2H,3H-pyrido[2,3-b]oxazin-2-one typically involves the condensation of appropriately substituted aminopyridines with formaldehyde or related aldehydes, followed by cyclization to form the oxazine ring. A common approach is the reaction of 2-aminopyridine derivatives with methylating agents under reflux conditions, facilitating ring closure and methyl substitution at the 6-position.
One representative synthetic route involves:
- Starting with 2-aminopyridine or its methylated analogs.
- Reaction with formaldehyde or paraformaldehyde under acidic or neutral conditions.
- Cyclization to form the oxazine ring fused to the pyridine.
- Isolation of the product by crystallization or chromatographic purification.
This method is adaptable to various substituents and allows for the introduction of the methyl group at the 6-position by selecting appropriately substituted starting materials or methylating agents.
Specific Synthetic Procedures and Reaction Conditions
Research literature provides detailed procedures involving:
Condensation reactions : For example, the condensation of 2-amino-3-hydroxypyridine derivatives with chloro-substituted reagents such as 2-chloroacrylonitrile or 1,3-dichloropropan-2-one in solvents like acetone or acetonitrile under reflux conditions to form pyrido-oxazine intermediates.
Mesylation and substitution steps : Hydroxy groups on intermediate compounds are converted to mesylates using methanesulfonyl chloride and triethylamine in dichloromethane at low temperatures (0°C to room temperature). Subsequent nucleophilic substitution with sodium methoxide in THF under reflux yields the oxazine ring system.
Reduction steps : Sodium borohydride in THF/methanol mixtures at low temperatures (0°C to room temperature) is used to reduce keto or aldehyde intermediates to hydroxylated oxazine derivatives.
Purification : Flash chromatography on silica gel using gradients of ethyl acetate and hexane is employed for purification. Recrystallization from ethanol or methanol enhances product purity.
Analytical Data and Characterization
The structural identity and purity of 6-methyl-1H,2H,3H-pyrido[2,3-b]oxazin-2-one are confirmed by:
| Technique | Purpose | Typical Data/Findings |
|---|---|---|
| 1H NMR and 13C NMR | Assign proton and carbon environments, confirm methyl substitution and ring formation | Chemical shifts consistent with fused pyrido-oxazine system; methyl group signals distinct |
| High-Resolution Mass Spectrometry (HRMS) | Verify molecular mass and isotopic pattern | Molecular ion peak matching calculated molecular weight (~150.18 g/mol) |
| Infrared (IR) Spectroscopy | Identify functional groups such as carbonyl (C=O), C-N, and C-O stretches | Absorption bands around 1760 cm⁻¹ (C=O), 1650 cm⁻¹ (C-N) |
| Melting Point Determination | Assess purity and physical properties | Sharp melting point consistent with pure compound |
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | 2-Aminopyridine + formaldehyde, reflux in solvent (e.g., ethanol) | 70-90 | Forms intermediate pyrido-oxazine |
| 2 | Mesylation | Methanesulfonyl chloride, triethylamine, CH2Cl2, 0°C to RT | 80-85 | Converts hydroxy to mesylate |
| 3 | Nucleophilic substitution | Sodium methoxide, THF, reflux | 70-80 | Ring closure to form oxazine |
| 4 | Reduction (optional) | NaBH4, THF/MeOH, 0°C to RT | 75-85 | Reduces keto intermediates if present |
| 5 | Purification | Flash chromatography, recrystallization | - | Ensures high purity (>95%) |
Research Findings and Notes
- The methyl substitution at the 6-position can be introduced by using methylated aminopyridine precursors or methylating agents during the condensation step.
- Reaction solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane are commonly used, with temperature control critical for optimizing yields.
- The mesylation step is crucial for activating hydroxy groups for subsequent nucleophilic substitution and ring closure.
- Purification techniques significantly impact the final product purity, with flash chromatography and recrystallization being effective.
- Spectroscopic techniques confirm the structural integrity and substitution pattern of the compound.
- The synthetic strategies are adaptable for derivatives and analogs of the pyrido-oxazine framework.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Overview
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound in medicinal chemistry, materials science, and analytical chemistry.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for further development as an antibiotic or antifungal agent.
Neuropharmacology
Research indicates that compounds similar to this compound may interact with neurotransmitter systems.
- Cognitive Enhancement : Preliminary studies suggest potential cognitive-enhancing effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Analytical Chemistry
The compound's unique structure allows it to be utilized in various analytical techniques.
- Chromatography : It can serve as a standard or reference material in chromatographic methods for the analysis of complex mixtures in biological and environmental samples.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxazine derivatives. The results indicated that this compound showed significant activity against Gram-positive bacteria. The study concluded that further modifications could enhance its efficacy and broaden its spectrum of activity.
Case Study 2: Neuroprotective Effects
In another research project focusing on neuropharmacology, scientists tested the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. The findings revealed that the compound exhibited protective effects on neuronal cells by reducing oxidative stress markers and improving cell viability.
Mechanism of Action
The mechanism of action of 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one involves its interaction with specific molecular targets. While detailed mechanisms are not fully elucidated, it is known that the compound can inhibit certain enzymes or receptors, leading to its biological effects . The pathways involved may include modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Halogenated Derivatives
- 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one (CAS 105544-36-3):
- 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2-one (CAS 1203499-29-9):
Sulfur-Containing Analogues
Amino-Substituted Derivatives
- 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Molecular Formula: C₉H₁₁N₃O₂ Key Features: The amino group and dimethyl substitution enhance solubility and metabolic stability, making this derivative a candidate for antiviral agents .
Biological Activity
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides insights into its mechanism of action and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is . The structure incorporates a pyridine ring fused to an oxazine ring, which contributes to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O |
| SMILES | CC1=NC2=C(C=C1)NCCO2 |
| InChI | InChI=1S/C8H10N2O/c1-6-... |
| InChIKey | CCTPHLYUFGNYRO-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported in studies showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound displayed MIC values ranging from 80–160 µg/ml against key pathogens such as E. coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines:
- Case Study : A study assessed the cytotoxicity of various compounds on HeLa (cervical cancer) and U87 (glioblastoma) cell lines. The IC50 values for this compound were found to be significantly lower in cancerous cells compared to normal cells, suggesting selective toxicity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in critical biological pathways. For example, it has been suggested that it could inhibit DNA gyrase in bacteria, thereby disrupting DNA replication .
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest leading to apoptosis or necrosis .
Research Applications
The unique properties of this compound make it a valuable candidate for further research:
- Drug Development : Ongoing studies are exploring its potential as a therapeutic agent in treating infections and cancers.
- Chemical Synthesis : It serves as a building block for synthesizing more complex heterocyclic compounds with potential biological activity .
Q & A
Q. What are the most efficient synthetic routes for 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one?
- Methodological Answer : A one-pot annulation strategy is highly effective, utilizing 2-halo-3-hydroxypyridines and N-substituted-2-chloroacetamides with cesium carbonate in refluxing acetonitrile. This method achieves excellent yields (>80%) by leveraging a Smiles rearrangement of the initial O-alkylation product followed by cyclization . Multi-step routes involving Friedel-Crafts-type cyclization with Lewis acid catalysts (e.g., AlCl₃) are also viable but require precise control of temperature and pH to avoid side reactions .
Q. How should the compound be characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Employ a combination of 1H and 13C NMR spectroscopy to confirm the pyrido-oxazine core and substituent positions. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while elemental analysis ensures purity. For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .
Q. What factors influence the stability of this compound under experimental conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Avoid prolonged exposure to strong acids/bases (>2 M) to prevent hydrolysis of the oxazinone ring. Store the compound at –20°C under inert atmosphere (N₂/Ar) to minimize oxidation. Monitor degradation via HPLC-PDA with a C18 column (gradient: 10–90% acetonitrile in water) .
Advanced Research Questions
Q. What are the key intermediates and mechanistic pathways in the cyclization reactions of this compound?
- Methodological Answer : Computational studies (DFT, Hartree-Fock) reveal two pathways:
- Stepwise : Formation of a spiro intermediate via proton transfer, followed by cyclization to a 6-membered N-bridged intermediate.
- Concerted : Direct cyclization without stable intermediates.
The stepwise route dominates in polar solvents (ε > 20), while concerted mechanisms prevail in nonpolar media .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer : Screen for antiviral or antibacterial activity using:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Receptor binding studies : Radioligand displacement assays (e.g., HIV-1 reverse transcriptase inhibition) .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model reaction pathways and transition states. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets. For regioselectivity analysis, calculate Fukui indices using Gaussian 16 .
Q. How can stereochemical challenges in synthesis be addressed, particularly for chiral derivatives?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea) during cyclization steps.
Verify absolute configuration via circular dichroism (CD) or X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
